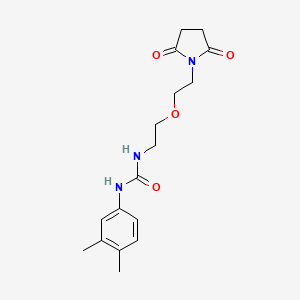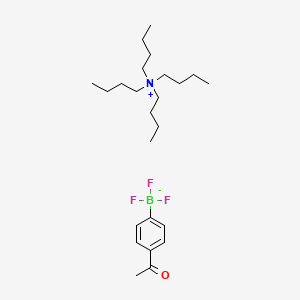
(4-Acetylphenyl)trifluoroboranuide; tetrabutylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Acetylphenyl)trifluoroboranuide; tetrabutylazanium, commonly known as TBTB, is a chemical compound that has been used in a variety of scientific research applications. It is a colorless, odorless, non-toxic compound that is soluble in organic solvents. TBTB has been used in the synthesis of various organic compounds, as well as for the study of biochemical and physiological effects in lab experiments.
Aplicaciones Científicas De Investigación
Gold-Catalyzed Cycloisomerization
The compound is relevant in the context of gold-catalyzed reactions, such as the cycloisomerization of 1,5-allenynes to produce cross-conjugated trienes. These reactions proceed through a unique mechanism involving nucleophilic addition and a subsequent hydrogen shift, demonstrating the compound's utility in facilitating complex transformations in organic synthesis (Cheong et al., 2008).
Electrochemical Properties of Tetrasubstituted Tetraphenylethenes
Research into the electrochemical properties of tetrasubstituted tetraphenylethenes has shown the utility of derivatives in understanding electron transfer processes. These studies have implications for the design of materials with specific electronic properties, indicating the broader applicability of such compounds in materials science (Schreivogel et al., 2006).
Trifluoromethoxylation of Aliphatic Substrates
The compound is also utilized in synthetic organic chemistry, specifically in the trifluoromethoxylation of aliphatic substrates. This reaction represents a novel method for introducing trifluoromethoxy groups into organic molecules, showcasing the compound's role in expanding the toolkit for molecular synthesis (Marrec et al., 2010).
Liquid Chromatographic Determination
In analytical chemistry, the compound has been applied in the development of methodologies for the liquid chromatographic determination of organotin compounds. This application underscores its utility in enhancing detection and quantification techniques in environmental and materials science (Compañó et al., 1995).
Anti-Cancer Applications
Explorations into anti-cancer applications have been conducted, particularly in the development of gold(I) phosphine complexes for cancer treatment. These studies reveal the potential of such compounds in therapeutic contexts, indicating their significance beyond traditional chemical synthesis and into biomedicine (Reddy et al., 2017).
Organometallic Chemistry and Catalysis
In organometallic chemistry and catalysis, the compound has been implicated in reactions involving tris(pentafluorophenyl)borane, demonstrating its role in facilitating unique chemical transformations. This highlights its relevance in the development of new catalytic processes that could impact various industrial applications (Erker, 2005).
Propiedades
IUPAC Name |
(4-acetylphenyl)-trifluoroboranuide;tetrabutylazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C8H7BF3O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-6(13)7-2-4-8(5-3-7)9(10,11)12/h5-16H2,1-4H3;2-5H,1H3/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTWGMLLLDCCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)C)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43BF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-Cyclopropyl-2-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2924693.png)

![2-(4-methoxyphenyl)-1-(3-phenoxypropyl)-1H-benzo[d]imidazole](/img/structure/B2924696.png)
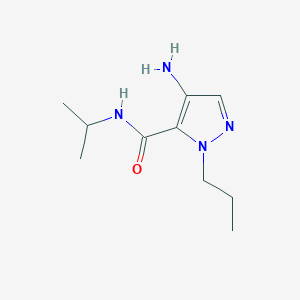
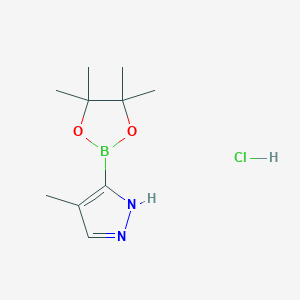
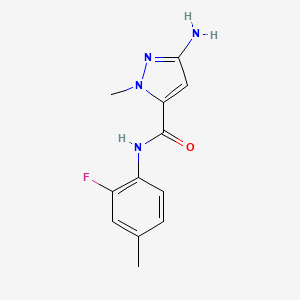
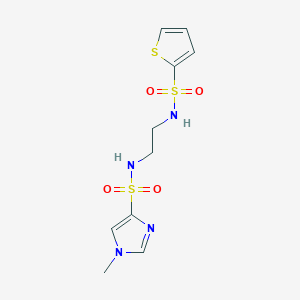
![6-chloro-4-(3-chlorophenyl)-2-[(4-methylpiperidin-1-yl)carbonyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2924705.png)

![Tert-butyl 2-[(3S,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate](/img/structure/B2924707.png)
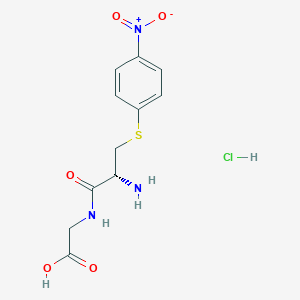
![7-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzofuran-2-carboxamide](/img/structure/B2924710.png)

